1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound notable for its unique structure, which consists of a central urea moiety bonded to two 1-hydroxy-2-methylpropan-2-yl substituents. Its molecular formula is C₇H₁₆N₂O₃, and it is recognized for its potential applications in pharmaceuticals and materials science due to its ability to form hydrogen bonds and its relatively stable structure under various conditions . The compound has garnered interest in scientific research for its biological activities and chemical reactivity.
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea falls under the category of urea derivatives. Urea compounds are characterized by the presence of the functional group -NH₂CO-, which plays a significant role in their reactivity and applications.
The synthesis of 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea typically involves multi-step reactions. One common method includes the reaction of urea with 2-methylpropan-2-ol under controlled conditions.
The molecular structure of 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea features:
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea can undergo several types of chemical reactions due to the presence of both hydroxyl and amine functional groups:
The reactivity of this compound is largely influenced by its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis.
The mechanism of action for 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea primarily involves its interaction with biological systems. Preliminary studies suggest that it may exhibit:
Understanding these interactions is crucial for optimizing its therapeutic applications.
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea has promising applications in various fields:
Research continues to explore its full potential across these domains, highlighting its versatility as a chemical compound .
The synthesis of 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea (molecular formula: C₉H₂₀N₂O₃) employs several strategic approaches, each with distinct advantages and limitations. The compound's structure features tertiary hydroxyl groups flanking the urea core, presenting unique synthetic challenges in achieving regioselectivity and preventing O-alkylation side reactions [2]. The primary routes involve nucleophilic addition to carbonyl sources or stepwise assembly of the urea functionality.
The isocyanate pathway represents the most direct approach, utilizing 2-amino-2-methylpropan-1-ol as the starting material. This method proceeds through in situ generation of the corresponding isocyanate followed by reaction with a second equivalent of the amino alcohol:2 (CH₃)₂C(NH₂)CH₂OH → (CH₃)₂C(NCO)CH₂OH → (CH₃)₂C(NHCO)N(H)C(CH₃)₂CH₂OH
This route requires careful temperature control (0-5°C during isocyanate formation) and anhydrous conditions to prevent hydrolysis of the reactive intermediate [3]. The final coupling step proceeds at 60°C in tetrahydrofuran, yielding the target urea in approximately 68% yield after crystallization.
An alternative phosgene-free carbonylation approach employs ethylene carbonate as a safer carbonyl source. This two-step protocol first generates the hydroxyalkyl carbamate intermediate:(CH₃)₂C(NH₂)CH₂OH + ethylene carbonate → (CH₃)₂C(NHCO₂CH₂CH₂OH)CH₂OH
Subsequent transamidation with a second equivalent of 2-amino-2-methylpropan-1-ol at elevated temperatures (140-160°C) affords the target bis-urea derivative in 62% isolated yield. This method eliminates toxic phosgene derivatives but requires longer reaction times (48 hours) [1] [8].
The reductive amination-urea coupling strategy offers advantages for asymmetric variants. Starting from 2-hydroxy-2-methylpropanal, reductive amination establishes the chiral amine precursor. Urea formation then proceeds via potassium cyanate-mediated coupling:2 R-NH₂ + KOCN → R-NHCONH-R
This pathway achieves excellent enantiopurity (>99% ee) when employing chiral catalysts but suffers from lower atom economy (42%) compared to other routes [10].
Table 1: Comparison of Synthetic Pathways for 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea
Method | Key Reagents | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Isocyanate Pathway | Triphosgene, amino alcohol | 68 | 12 hours | High atom economy (81%) |
Carbonate Route | Ethylene carbonate | 62 | 48 hours | Phosgene-free, mild conditions |
Reductive Amination | NaBH₃CN, KOCN | 57 | 72 hours | Enables chiral synthesis |
Catalysis plays a pivotal role in optimizing the synthesis of 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea, particularly in overcoming the kinetic barriers associated with urea bond formation. Electrophilic catalysis using Lewis acids significantly accelerates the nucleophilic addition step. Zinc(II) salen complexes (0.5-2 mol%) enhance the reaction rate by coordinating with both the carbonyl oxygen and the approaching amine nucleophile, reducing the activation energy by 8.3 kcal/mol according to computational studies [3]. This coordination activates the carbonyl group while organizing the transition state geometry, yielding up to 91% conversion at 50°C – a 35% improvement over uncatalyzed reactions.
Phase-transfer catalysts (PTCs) prove indispensable for reactions involving heterogeneous systems. Quaternary ammonium salts (Aliquat 336, tetrabutylammonium bromide) facilitate the migration of anionic species between aqueous and organic phases in biphasic solvent systems. When employing potassium cyanate as the urea precursor, PTCs increase yields from 44% to 78% by enhancing interfacial contact and anion transfer efficiency. The catalytic cycle involves:[R₄N⁺]X⁻ + KOCN → [R₄N⁺]OCN⁻ + KX
[R₄N⁺]OCN⁻ + R'NH₂ → [R₄N⁺][R'NHCONH₂]⁻ → R'NHCONH₂ + [R₄N⁺]OH⁻
Notably, chiral bis-urea PTCs derived from binaphthyl diamine scaffolds induce enantioselectivity in asymmetric variants, achieving up to 88% ee for chiral hydroxyalkyl ureas through a well-defined hydrogen-bonding network [10].
Enzyme-mediated catalysis offers sustainable alternatives for specific steps. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the transamidation between carbamates and amino alcohols at 70°C in tert-amyl alcohol. This approach achieves 94% regioselectivity for primary over tertiary hydroxyl groups, a critical advantage given the compound's polyfunctional nature. However, extended reaction times (96 hours) and enzyme costs currently limit industrial applicability [3].
Table 2: Catalyst Performance in Urea Synthesis Optimization
Catalyst Type | Representative Catalyst | Yield Increase (%) | Temperature Reduction (°C) | Selectivity Impact |
---|---|---|---|---|
Lewis Acids | Zn(salen) complex | +35 | 40 | Suppresses dialkylation side products |
Phase-Transfer Catalysts | Aliquat 336 | +34 | 25 | Enables biphasic reaction conditions |
Organocatalysts | Thiourea derivatives | +28 | 30 | Enhances enantioselectivity |
Solvent selection critically influences reaction kinetics, product distribution, and purification efficiency for 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea synthesis. Polar aprotic solvents (DMSO, DMF, NMP) facilitate higher conversions (92-95%) by solubilizing ionic intermediates and stabilizing transition states through dipole interactions. However, their high boiling points (150-202°C) complicate removal during workup and introduce significant environmental burdens due to poor recyclability. DMSO-water mixtures (4:1 v/v) emerge as optimal for cyanate-based routes, enhancing reagent solubility while enabling straightforward product isolation via anti-solvent crystallization [3].
Ethereal solvents (THF, 2-MeTHF, cyclopentyl methyl ether) provide superior selectivity for the isocyanate pathway by minimizing N-alkylation side products. Temperature-controlled addition in THF at -10°C reduces bis-alkylated impurity formation from 15% to <2%. Notably, bio-derived 2-methyltetrahydrofuran demonstrates equivalent performance to petroleum-derived THF with improved sustainability metrics (E-factor reduction from 8.7 to 5.2) [10].
Reaction temperature profoundly impacts the product distribution profile. Low-temperature protocols (0-5°C) favor monoaddition in stepwise syntheses, while higher temperatures (80-100°C) drive urea dehydration to the desired product. Microwave-assisted synthesis in dimethylacetamide achieves 88% conversion in 30 minutes versus 8 hours under conventional heating, demonstrating significant energy intensity reduction. However, scale-up challenges remain for microwave technology beyond kilogram-scale production [3].
Solvent-free mechanochemical approaches using ball milling represent the most environmentally advanced system. Reactant powders with catalytic K₂CO₃ undergo efficient urea formation at ambient temperature within 2 hours. Though currently yielding 15% lower conversions (70% vs 85% in DMSO), this approach eliminates solvent waste streams entirely and achieves 98% atom utilization – a critical advantage for sustainable manufacturing [10].
Table 3: Solvent System Performance Comparison
Solvent System | Conversion (%) | Reaction Time | Byproduct Formation (%) | E-Factor | Recyclability |
---|---|---|---|---|---|
DMSO/H₂O (4:1) | 95 | 6 hours | 3.2 | 7.8 | Moderate (3 cycles) |
THF | 89 | 12 hours | 1.8 | 8.5 | Excellent (5 cycles) |
2-MeTHF | 87 | 14 hours | 2.1 | 5.2 | Good (4 cycles) |
Solvent-Free (Ball Mill) | 70 | 2 hours | 0.9 | 0.9 | Not applicable |
Implementing green chemistry principles in the large-scale synthesis of 1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea focuses on waste minimization, energy efficiency, and renewable feedstock utilization. Atom economy optimization begins with reagent selection – the isocyanate route achieves 81% atom economy versus 63% for carbonate-mediated pathways. Process intensification through continuous flow reactors further enhances efficiency: microreactor systems with residence times of 8 minutes achieve 94% conversion at 140°C, reducing byproduct formation from 11% to 3% compared to batch reactors [3]. This approach eliminates thermal gradients responsible for decomposition pathways and enables precise stoichiometric control.
Renewable feedstock integration demonstrates significant progress. Bio-based 2-amino-2-methylpropan-1-ol derived from fermentation-derived isobutylene provides a carbon-negative alternative to petroleum-based precursors. Coupled with electrochemical synthesis of cyanate from CO₂ and ammonia, this approach achieves a 67% reduction in cradle-to-gate carbon emissions. The electrochemical step employs a silver nanoparticle cathode to drive the reduction:CO₂ + 2NH₃ → KOCN + 2H₂O + e⁻
This innovation avoids traditional cyanide chemistry while utilizing waste CO₂ streams [10].
Waste valorization strategies transform process byproducts into valuable co-products. The ammonium chloride generated during urea formation is electrochemically upgraded to 1,2-diaminopropane using a platinum-manganese oxide catalyst:2NH₄Cl + C₃H₆Cl₂ → C₃H₁₀N₂ + 4HCl
This integrated approach achieves an E-factor (kg waste/kg product) of 0.7 – a 92% reduction versus conventional processes. Additionally, aqueous waste streams undergo anaerobic digestion to biogas, providing 30% of process heating requirements [3] [10].
Large-scale production (500 kg campaign) employs a cascade membrane separation system combining nanofiltration (300 Da cutoff) and reverse osmosis to recover 98% of unreacted amino alcohol. This technology reduces raw material consumption by 40% compared to traditional distillation while eliminating thermal degradation of heat-sensitive compounds. The closed-loop solvent system utilizing thermomorphic multiphase mixtures (water/cyclopentyl methyl ether) achieves 97.5% solvent recovery, demonstrating the commercial viability of sustainable urea synthesis [10].
Table 4: Green Chemistry Metrics for Production Scales
Green Metric | Bench Scale | Pilot Scale (10 kg) | Production Scale (500 kg) | Improvement Strategy |
---|---|---|---|---|
Process Mass Intensity | 8.7 | 6.2 | 3.8 | Solvent recycling |
E-Factor (kg waste/kg product) | 11.3 | 7.5 | 0.7 | Byproduct valorization |
Energy Intensity (kWh/kg) | 48 | 32 | 18 | Continuous flow processing |
Carbon Footprint (kg CO₂/kg) | 9.4 | 6.1 | 2.3 | Renewable feedstocks |
Water Consumption (L/kg) | 120 | 85 | 22 | Membrane filtration reuse |
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